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molecular formula C9H10N2O2S B8736286 5-Amino-2-(ethylsulfonyl)benzonitrile CAS No. 918812-59-6

5-Amino-2-(ethylsulfonyl)benzonitrile

Cat. No. B8736286
M. Wt: 210.26 g/mol
InChI Key: JZHIKYRIGVGSAN-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

A solution of 6A (0.554 g, 2.31 mmol) in MeOH (60 mL) was hydrogenated (60 psi) over 10% palladium on carbon (99 mg) for 3 h at rt. The reaction mixture was filtered and concentrated under reduced pressure to give 6B (464 mg, 96%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 1.30 (t, J=7.25 Hz, 3H), 3.30 (q, J=7.47 Hz, 2H), 4.62 (s, 2H), 6.89 (dd, J=8.79, 2.64 Hz, 1H), 7.04 (d, J=2.20 Hz, 1H), 7.83 (d, J=8.79 Hz, 1H).
Name
Quantity
0.554 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
99 mg
Type
catalyst
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:7]=1[C:8]#[N:9])(=[O:5])=[O:4])[CH3:2]>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:6]([S:3]([CH2:1][CH3:2])(=[O:5])=[O:4])=[C:7]([CH:10]=1)[C:8]#[N:9]

Inputs

Step One
Name
Quantity
0.554 g
Type
reactant
Smiles
C(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
99 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at rt
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)S(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 464 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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